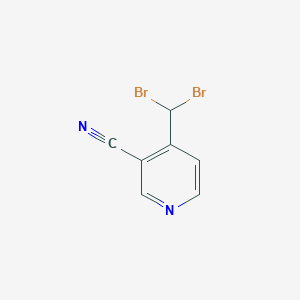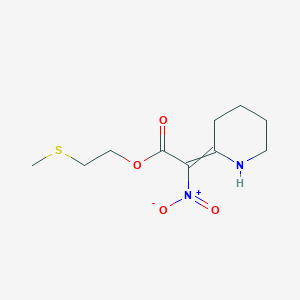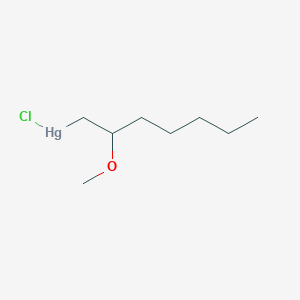
Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- is an organic compound with the molecular formula C11H17NO. It is a derivative of benzenamine, where the amino group is substituted with a 3-methoxy group, an N-methyl group, and an N-(1-methyl-2-propenyl) group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- typically involves the following steps:
Starting Material: The synthesis begins with benzenamine (aniline) as the starting material.
N-Methylation: The N-methyl group is introduced via methylation using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH).
N-(1-Methyl-2-propenyl) Substitution: The final step involves the substitution of the amino group with the N-(1-methyl-2-propenyl) group, which can be achieved using an appropriate alkylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, alkoxides, and amines
Major Products Formed
Oxidation: Quinones, nitroso derivatives
Reduction: Corresponding amines or alcohols
Substitution: Substituted benzenamine derivatives
Aplicaciones Científicas De Investigación
Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its methoxy and N-methyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 3-methoxy-: Lacks the N-methyl and N-(1-methyl-2-propenyl) groups.
Benzenamine, N-methyl-: Lacks the 3-methoxy and N-(1-methyl-2-propenyl) groups.
Benzenamine, N-(1-methyl-2-propenyl)-: Lacks the 3-methoxy and N-methyl groups.
Uniqueness
Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- is unique due to the presence of all three substituents (3-methoxy, N-methyl, and N-(1-methyl-2-propenyl)) on the benzenamine core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62378-91-0 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-but-3-en-2-yl-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C12H17NO/c1-5-10(2)13(3)11-7-6-8-12(9-11)14-4/h5-10H,1H2,2-4H3 |
Clave InChI |
PCSLDPDZHHEDHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)N(C)C1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol](/img/structure/B14517419.png)

![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)

![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)

![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)
![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
methanone](/img/structure/B14517460.png)



![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)
